molecular formula C15H12BrN5O2S B6138980 2-bromo-4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol

2-bromo-4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol

Cat. No. B6138980
M. Wt: 406.3 g/mol
InChI Key: FETOKDUXIZSAMW-QGMBQPNBSA-N
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Description

The compound “2-bromo-4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol” is a complex organic molecule that contains several functional groups. These include a bromo group, a mercapto group, a pyridinyl group, a triazolyl group, an imino group, and a methoxyphenol group. Each of these functional groups contributes to the overall properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings (the pyridine and triazole rings) and various functional groups. The electron-withdrawing bromo group and electron-donating methoxy group could cause interesting electronic effects throughout the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical for its functional groups. For example, the bromo group might be displaced in a nucleophilic substitution reaction, the mercapto group could engage in oxidation or alkylation reactions, and the imine could be hydrolyzed to give an amine and a carbonyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromo group might increase its density compared to similar non-halogenated compounds, and the presence of polar groups like the imine and mercapto groups could influence its solubility in different solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the “mechanism of action” of this compound. If it has biological activity, the mechanism would depend on the specific biological target and how the compound interacts with it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of functional groups like the triazole and pyridine that are often seen in biologically active compounds. Additionally, studies could be done to fully characterize its physical and chemical properties .

properties

IUPAC Name

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2S/c1-23-12-7-9(6-11(16)13(12)22)8-18-21-14(19-20-15(21)24)10-2-4-17-5-3-10/h2-8,22H,1H3,(H,20,24)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETOKDUXIZSAMW-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6-methoxy-4-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

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